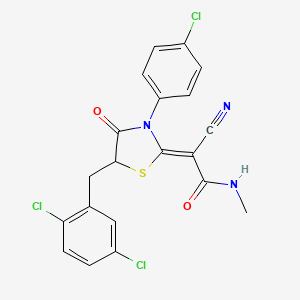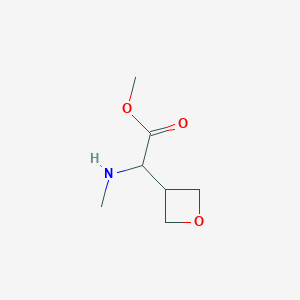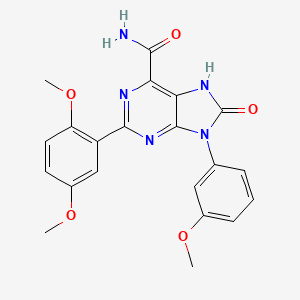![molecular formula C15H13N3O4S B2494574 Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851808-90-7](/img/structure/B2494574.png)
Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan-2-yl methanone derivatives often involves catalyzed reactions, such as the Pd-Cu catalyzed microwave-assisted Sonogashira coupling reaction, which offers an efficient and rapid method for producing these compounds. This process benefits from reduced synthesis time and minimized side-product formation compared to conventional methods (Parmar et al., 2018). Additionally, the synthesis can employ two-step procedures from commercial starting reagents through Povarov cycloaddition reaction/N-furoylation processes (Bonilla-Castañeda et al., 2022).
Molecular Structure Analysis
The molecular structure of furan-2-yl methanone derivatives has been characterized using techniques like IR, 1H, 13C-NMR, and X-ray diffraction. These methods provide detailed insights into the compound's structure, including bond lengths, angles, and the overall geometry of the molecule. For example, X-ray powder diffraction has been used to investigate the crystal structure of related compounds, revealing a triclinic space group and specific molecular dimensions (Rahmani et al., 2017).
Chemical Reactions and Properties
Furan-2-yl methanone derivatives participate in various chemical reactions, including cyclizations and rearrangements, to form a wide array of compounds. The reactivity of these derivatives can lead to the formation of potent anticancer, antibacterial, and other biologically active molecules. Microwave-assisted synthesis methods have facilitated the development of novel derivatives with promising biological activities (Zheng et al., 2011).
Applications De Recherche Scientifique
Oxidative Status and Biomedical Applications
- Oxidative Status Assessment:
- The impact of a related compound, 2-furan-2-yl-1H-benzimidazole, on oxidative stress parameters in rats was studied. It was found to affect the levels of vitamins A, E, C, selenium, malondialdehyde (MDA), and glutathione peroxidase (GSH-Px), suggesting its potential for studying oxidative stress-related processes in biological systems (Karatas, Servi, Kara, Kiran, & Saydam, 2008).
Imaging and Diagnostic Applications
- PET Imaging:
- A derivative, an (18)F-labeled positron emission tomography (PET) radioligand based on nonimidazole 2-aminoethylbenzofurans, was developed for imaging brain histamine subtype-3 receptors. This compound exhibited favorable properties for PET imaging, suggesting the potential of furan derivatives in diagnostic imaging and neuroscience research (Bao et al., 2012).
Toxicological and Biochemical Studies
- Toxicity and Carcinogenic Studies:
- Research into the biochemical and toxicological aspects of furan derivatives, including the formation of adducts with DNA and proteins, provides insight into their potential effects and interactions within biological systems. Studies have investigated the formation of furan-dependent glutathione- and lysine-adducts in rat urine, suggesting the utility of these compounds in biomonitoring heat-induced food contaminants and understanding their metabolic pathways (Karlstetter & Mally, 2020).
- Another study highlighted the effect of 2-(2-nitrovinyl)furan on oxidative stress parameters in rats, indicating its potential impact on redox status and the antioxidant system, which may provide insights into its biochemical properties and potential applications in toxicology research (Ajiboye et al., 2015).
Pharmacological Applications
- Anti-Parkinsonian and Neuroprotective Evaluation:
- Derivatives of furan compounds have been synthesized and evaluated for their anti-Parkinsonian and neuroprotective potential, demonstrating activity in haloperidol-induced catalepsy and oxidative stress in mice. This indicates the therapeutic potential of furan derivatives in neurodegenerative diseases and provides a foundation for further pharmacological exploration (Azam, El-gnidi, Alkskas, & Ahmed, 2010).
Food Contaminant Studies
- Biomonitoring of Food Contaminants:
- The compound furfuryl alcohol, a derivative of furan, was studied as a common food contaminant. The development of biomarkers for medium-term internal exposure to furfuryl alcohol was investigated, providing insights into the health implications and risk assessments related to food contaminants (Sachse et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-14(13-5-2-8-22-13)17-7-6-16-15(17)23-10-11-3-1-4-12(9-11)18(20)21/h1-5,8-9H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVHCVQITXCBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

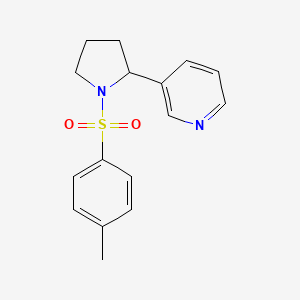
![7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494493.png)
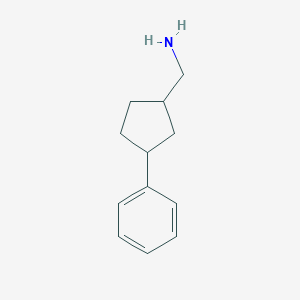
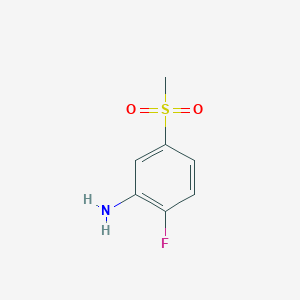
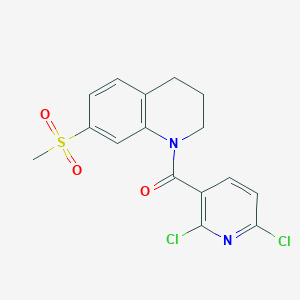
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)
![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)
![7-Fluoro-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494506.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2494507.png)
